molecular formula C7H5FN2 B2931165 3-Fluoro-4-methylpyridine-2-carbonitrile CAS No. 312904-99-7

3-Fluoro-4-methylpyridine-2-carbonitrile

Cat. No.: B2931165
CAS No.: 312904-99-7
M. Wt: 136.129
InChI Key: KMNYPJRYCDTVLC-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylpyridine-2-carbonitrile is a fluorinated pyridine derivative. It is a heterocyclic aromatic compound that contains both a fluorine atom and a nitrile group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methylpyridine-2-carbonitrile typically involves the fluorination of a suitable pyridine precursor. One common method is the reaction of 3-bromo-4-methylpyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom with a fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methylpyridine-2-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methylpyridine
  • 4-Fluoro-2-methylpyridine
  • 2-Fluoro-4-methylpyridine

Uniqueness

3-Fluoro-4-methylpyridine-2-carbonitrile is unique due to the specific positioning of the fluorine and nitrile groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-fluoro-4-methylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNYPJRYCDTVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 0.95 g (7.48 mmol) of 3-fluoro-4-methylpyridine N-oxide 5-2 in 20 mL of acetonitrile was added 1.14 g (11.2 mmol) of triethylamine followed by 1.48 g (15.0 mmol) of trimethylsilyl cyanide. This reaction mixture was heated at reflux for 48 h, after which time the solution was concentrated at reduced pressure. The dark residue was dissolved in CHCl3, washed with saturated aqueous NaHCO3 and the aqueous layer back-washed with chloroform (4×). The combined organic layers were dried over MgSO4 and the solvents removed at reduced pressure to give an oil that was chromatographed on SiO2 using 75:25 hexane-EtOAc to give 5-3 as a yellow oil: 1H NMR (CDCl3) δ 8.39 (d, 1H, 4.8 Hz), 7.09 (br dd, 1H, 5.8, 5.8 Hz), 2.41 (s, 3H).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

To a mixture of 2-bromo-3-fluoro-4-methylpyridine (4.89 g, 25.7 mmol) and zinc cyanide (3.02 g, 25.7 mmol) in DMF (45 mL) was added palladium tetra(triphenylphosphine) (2.97 g, 2.57 mmol). The mixture was degassed and then heated to 90° C. for 18 hours. After this time, the mixture was diluted with water (500 mL) and EtOAc (500 mL), filtered and the resulting layers were separated. The aqueous layer was further extracted with EtOAc (2×500 mL). The combined extracts were washed with water (300 mL), dried over MgSO4, filtered and the solvent removed in vacuo. The resulting residue was chromatographed using RediSep column (330 g) and eluting with a gradient of 0-100% EtOAc/CH2Cl2. The pure fractions were combined and the solvent removed in vacuo to give title compound.
Quantity
4.89 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
3.02 g
Type
catalyst
Reaction Step One
Quantity
2.97 g
Type
catalyst
Reaction Step Two

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